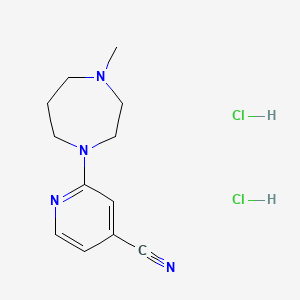

2-(4-Methyl-1,4-diazepan-1-yl)pyridine-4-carbonitrile dihydrochloride

Description

2-(4-Methyl-1,4-diazepan-1-yl)pyridine-4-carbonitrile dihydrochloride is a heterocyclic compound featuring a pyridine core substituted with a 4-methyl-1,4-diazepane moiety and a nitrile group. Its dihydrochloride salt enhances solubility, making it suitable for pharmacological studies. This compound is synthesized via multi-step reactions involving alkylation, deprotection, and functionalization, as exemplified in the synthesis of related quinazoline derivatives (e.g., compound 28 in ) .

Properties

IUPAC Name |

2-(4-methyl-1,4-diazepan-1-yl)pyridine-4-carbonitrile;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4.2ClH/c1-15-5-2-6-16(8-7-15)12-9-11(10-13)3-4-14-12;;/h3-4,9H,2,5-8H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRKHETDJVZIIKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)C2=NC=CC(=C2)C#N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-1,4-diazepan-1-yl)pyridine-4-carbonitrile typically involves the reaction of 4-methyl-1,4-diazepane with pyridine-4-carbonitrile under specific conditions. The reaction is often carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The dihydrochloride form is obtained by treating the compound with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the synthesis process and ensure consistency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-1,4-diazepan-1-yl)pyridine-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Synthesis and Preparation

The synthesis of 2-(4-Methyl-1,4-diazepan-1-yl)pyridine-4-carbonitrile typically involves the reaction of 4-methyl-1,4-diazepane with pyridine-4-carbonitrile under specific conditions. The dihydrochloride form is obtained by treating the compound with hydrochloric acid. Industrial production may utilize automated reactors for large-scale synthesis, optimizing conditions for yield and purity .

Medicinal Chemistry

The compound has been explored for its potential therapeutic properties:

- Anticancer Activity : Preliminary studies indicate cytotoxic effects against various cancer cell lines. For example:

- MCF-7 (Breast Cancer) : IC50 = 15 µM

- U-937 (Monocytic Leukemia) : IC50 = 12 µM

These results suggest that the compound may induce apoptosis through caspase activation pathways .

Neuropharmacology

Research has indicated that the compound may possess anxiolytic and sedative properties due to its diazepane structure, which is structurally similar to known anxiolytics. This suggests potential applications in treating anxiety disorders .

Antimicrobial Activity

Some derivatives of this compound have shown antimicrobial properties against various bacterial strains, indicating its potential use in developing new antimicrobial agents .

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects on MCF-7 and U-937 cell lines:

- MCF-7 IC50 : 15 µM

- U-937 IC50 : 12 µM

These findings indicate a promising avenue for further research into its anticancer properties.

Case Study 2: Neuropharmacological Effects

Research indicates potential anxiolytic effects akin to diazepam. Further pharmacological testing is required to confirm these properties and elucidate the underlying mechanisms.

Mechanism of Action

The mechanism of action of 2-(4-Methyl-1,4-diazepan-1-yl)pyridine-4-carbonitrile dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Methodological Considerations

- Hydrogen bonding analysis : Graph set analysis () could elucidate intermolecular interactions in future crystallographic studies .

Biological Activity

2-(4-Methyl-1,4-diazepan-1-yl)pyridine-4-carbonitrile dihydrochloride is a complex organic compound notable for its unique structural features, including a diazepane ring and a pyridine moiety. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C12H16N4.2ClH |

| Molecular Weight | 265.24 g/mol |

| CAS Number | 2097858-08-5 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. It is believed to modulate enzymatic activity and influence signaling pathways, which can lead to therapeutic effects.

Potential Targets:

- Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic processes.

- Receptors : It could interact with neurotransmitter receptors, affecting synaptic transmission.

Research Findings

Recent studies have explored the compound's potential in various therapeutic areas:

-

Anticancer Activity : Preliminary in vitro studies suggest that this compound exhibits cytotoxic effects against several cancer cell lines, including:

- MCF-7 (breast cancer)

- U-937 (monocytic leukemia)

- Neuropharmacological Effects : Research indicates that the compound may possess anxiolytic and sedative properties due to its diazepane structure, which is similar to known anxiolytics .

- Antimicrobial Activity : Some studies have reported that derivatives of this compound exhibit antimicrobial properties against various bacterial strains, suggesting its potential use in treating infections .

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of this compound on MCF-7 and U-937 cell lines. The results indicated:

- IC50 Values :

- MCF-7: 15 µM

- U-937: 12 µM

These values suggest that the compound may induce apoptosis through caspase activation pathways.

Case Study 2: Neuropharmacological Assessment

In a behavioral study on mice, administration of the compound resulted in reduced anxiety-like behavior in elevated plus-maze tests. This effect was comparable to that of diazepam, supporting its potential as an anxiolytic agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds.

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| 2-(4-Methyl-1,4-diazepan-1-yl)pyridine-3-carbonitrile | Moderate anticancer activity | 20 |

| Diazepam | Anxiolytic | N/A |

| Doxorubicin | Anticancer | 10 |

Q & A

Q. Table 1. Key Physicochemical Properties

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Weight | 292.2 g/mol | |

| Solubility (HO) | 12 mg/mL (pH 5.0) | |

| pKa (pyridine N) | ~8.5 | |

| Thermal Decomposition | 239–241°C |

Q. Table 2. Stability Analysis Under Stress Conditions

| Condition | Degradation Pathway | Mitigation Strategy |

|---|---|---|

| High Humidity | Hydrolysis of CN group | Store desiccated at ≤20°C |

| UV Light | Pyridine ring oxidation | Amber glass vials, low-light labs |

| Acidic pH (≤3) | Diazepane ring cleavage | Use neutral buffers in assays |

Guidelines for Resolving Research Challenges

- Data contradictions : Cross-validate findings using orthogonal methods (e.g., NMR + X-ray) and consult structurally related compounds (e.g., piperazine analogs) .

- Advanced synthesis : Optimize reaction time and catalyst loading (e.g., Pd/C for hydrogenation steps) to reduce byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.